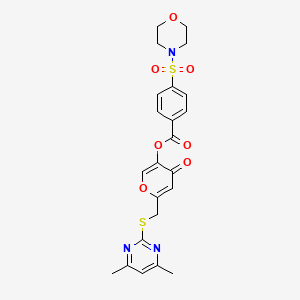
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits promising anticancer potential due to its ability to interfere with cancer cell growth and survival. Researchers have found that it selectively targets specific pathways involved in tumor progression. By inhibiting key enzymes or receptors, it can suppress cancer cell proliferation and induce apoptosis (programmed cell death). Further studies are needed to explore its efficacy against different cancer types and potential synergies with existing therapies .
SIRT2 Inhibition
SIRT2 (sirtuin 2) is an enzyme involved in cellular processes such as DNA repair, cell cycle regulation, and stress response. Inhibiting SIRT2 has therapeutic implications for neurodegenerative diseases, cancer, and metabolic disorders. This compound has been identified as a potent SIRT2 inhibitor, making it a valuable tool for understanding SIRT2-related pathways and developing targeted therapies .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. This compound has demonstrated anti-inflammatory properties by modulating specific signaling pathways. It may be useful in developing novel anti-inflammatory drugs or as an adjunct therapy in existing treatments .
Antiviral Activity
Preliminary studies suggest that this compound exhibits antiviral activity against certain viruses. Researchers have investigated its effects on viral replication and entry mechanisms. Its unique chemical structure may provide a basis for designing more potent antiviral agents .
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and protein misfolding. This compound’s antioxidant properties and ability to stabilize proteins make it a candidate for neuroprotective interventions. Further research is needed to explore its effects on neuronal health and disease models .
Metabolic Syndrome Management
Metabolic syndrome encompasses obesity, insulin resistance, hypertension, and dyslipidemia. This compound’s multifaceted effects on cellular pathways may contribute to managing metabolic syndrome components. Investigating its impact on glucose metabolism, lipid homeostasis, and adipose tissue function could yield valuable insights .
Drug Delivery Systems
The compound’s unique structure allows for modification and incorporation into drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, enhancing drug solubility, stability, and bioavailability .
Photodynamic Therapy (PDT)
Photodynamic therapy involves using light-activated compounds to selectively destroy cancer cells or pathogens. This compound’s photochemical properties make it a potential candidate for PDT applications. By optimizing its absorption and emission wavelengths, it could be harnessed for targeted therapy .
Propriétés
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S2/c1-15-11-16(2)25-23(24-15)34-14-18-12-20(27)21(13-32-18)33-22(28)17-3-5-19(6-4-17)35(29,30)26-7-9-31-10-8-26/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCYTALSBZCMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2669619.png)
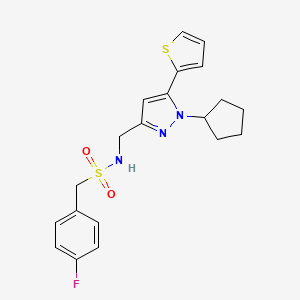
![3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2669623.png)
![4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2669625.png)

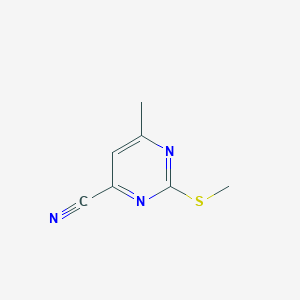
![(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2669630.png)
![N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)

![1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2669636.png)
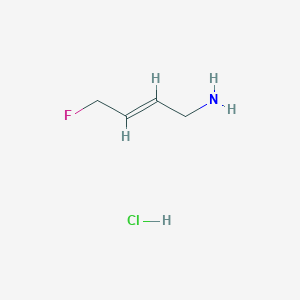
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2669639.png)
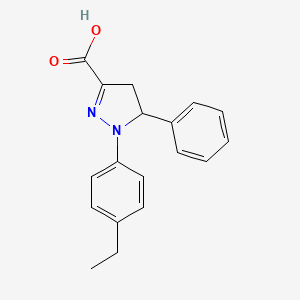
![Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B2669642.png)